5-(4-ETHYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
This compound is a 1,3-oxazole derivative featuring a 4-ethylpiperazine substituent at the 5-position and a 4-(piperidine-1-sulfonyl)phenyl group at the 2-position of the oxazole core. Its molecular formula is C₂₁H₂₇N₅O₃S, with a molecular weight of 429.54 g/mol . The compound is available in milligram quantities (69 mg) as a pure neutral molecule without salt forms .
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-2-24-12-14-25(15-13-24)21-19(16-22)23-20(29-21)17-6-8-18(9-7-17)30(27,28)26-10-4-3-5-11-26/h6-9H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQKQRPVYOYEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine through the reaction of ethylamine with piperazine.
Synthesis of the Piperidine Sulfonyl Derivative: This step involves the sulfonylation of piperidine with a sulfonyl chloride to form the piperidine-1-sulfonyl derivative.
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the piperazine, piperidine sulfonyl, and oxazole derivatives under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and carbonitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine and piperidine moieties.
Reduction: Reduced or hydrogenated forms of the oxazole ring.
Substitution: Substituted derivatives at the sulfonyl or carbonitrile positions.
Scientific Research Applications
The compound has been studied for various biological activities:
-
Anticancer Activity :
- Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, the presence of piperazine and piperidine groups enhances the cytotoxic effects against various cancer cell lines. Research has shown that compounds similar to 5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Activity :
- Neuropharmacological Effects :
Case Studies
Several studies have documented the efficacy of compounds similar to this compound:
- Anticancer Studies :
- Antimicrobial Research :
- Neuropharmacological Investigations :
Mechanism of Action
The mechanism of action of 5-(4-ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of 1,3-oxazole derivatives modified at the 2- and 5-positions. Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparison of Structural Analogs
Key Findings:
Impact of Substituents on Lipophilicity: Replacement of the ethylpiperazine group (D434-0659) with a smaller ethylamino group (D434-0618) reduces molecular weight by ~69 g/mol and increases lipophilicity (logP = 2.4) , suggesting that bulkier amine substituents may enhance hydrophilicity.
Role of Sulfonyl-Linked Moieties: Piperidine sulfonyl (6-membered ring) and azepane sulfonyl (7-membered ring) groups (D434-0659 vs. D434-0809) differ in conformational flexibility. Azepane’s larger ring may alter binding interactions in biological systems .
Amino Group Modifications: 4-Methoxyanilino (452.53 g/mol) introduces an electron-donating methoxy group, which could enhance π-stacking interactions in aromatic binding pockets . Ethylpiperazine (D434-0659) provides a basic nitrogen, enabling salt formation (though none reported here), which is critical for optimizing pharmacokinetic properties like solubility and bioavailability .
Biological Activity
The compound 5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is part of a class of heterocyclic compounds known for their diverse biological activities. The presence of piperazine and oxazole moieties contributes to its pharmacological potential, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 364.48 g/mol. The structure features an oxazole ring, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that oxazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation, such as CDK4 and CDK6, which are critical in cancer progression .
Antimicrobial Properties
Compounds containing piperazine and sulfonamide groups have demonstrated notable antibacterial activities. In vitro studies have shown that derivatives similar to the target compound possess strong inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Salmonella typhi. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Studies have reported that derivatives can display strong AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. Additionally, urease inhibition suggests potential applications in managing urinary tract infections and related conditions .
Case Studies
- Anticancer Efficacy : A study on related oxazole derivatives showed that they could inhibit tumor growth in xenograft models, leading to reduced tumor size and increased survival rates in treated groups compared to controls .
- Antimicrobial Screening : A series of synthesized compounds were evaluated for their antibacterial properties, revealing that certain analogs exhibited MIC values as low as 5 µg/mL against resistant strains of bacteria .
- Enzyme Binding Studies : Molecular docking studies indicated favorable interactions between the target compound and the active sites of AChE and urease, supporting its potential as a therapeutic agent against neurodegenerative diseases and infections caused by urease-producing pathogens .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
